

## Preparation of Barasertib Dihydrochloride Solution for Preclinical Animal Studies

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Compound of Interest

Compound Name: Barasertib dihydrochloride

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### Introduction

Barasertib, also known as AZD1152, is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2][3] It is a prodrug that is rapidly converted in vivo to its active metabolite, AZD1152-HQPA (Barasertib-hQPA).[4] Inhibition of Aurora B kinase by Barasertib leads to defects in chromosome segregation, resulting in polyploidy and subsequent apoptosis in cancer cells.[5][6] These characteristics make Barasertib a compound of interest in oncology research. This document provides detailed protocols for the preparation of **Barasertib dihydrochloride** solutions for use in animal studies, ensuring consistency and reproducibility in preclinical research.

## **Quantitative Data Summary**

The following table summarizes the key quantitative data for **Barasertib dihydrochloride** and its active form, Barasertib-hQPA.



Parameter	Value	Compound Form	Reference
Molecular Weight	660.5 g/mol	Dihydrochloride	[3]
587.54 g/mol	Free Form	[7]	
507.56 g/mol	hQPA	[4]	_
Solubility			_
DMSO	1 mg/mL	Dihydrochloride	[3]
≥25.4 mg/mL	hQPA	[4]	
33 mg/mL	Free Form	[8]	_
DMSO:PBS (pH 7.2) (1:4)	0.2 mg/mL	Dihydrochloride	[3]
Water	Insoluble	hQPA	[4]
Ethanol	Insoluble	hQPA	[4]
Storage Conditions			
Powder	-20°C (long term)	Dihydrochloride	[7]
Stock Solution in DMSO	-80°C (up to 1 year)	hQPA	[1]
-20°C (up to 1 month)	hQPA	[1]	
In Vivo Dosage Range (Mice)	5 - 150 mg/kg	Dihydrochloride	[6][9]

# **Experimental Protocols Safety Precautions**

**Barasertib dihydrochloride** is a potent research compound. Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[10] Handling of the powdered compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[10] In case of contact with skin or eyes, rinse immediately with plenty of water.[11]



## Protocol 1: Preparation of Barasertib Dihydrochloride Solution using a DMSO, PEG300, and Tween-80 Vehicle

This protocol is suitable for achieving a clear solution for intraperitoneal (IP) or intravenous (IV) administration.

#### Materials:

- Barasertib dihydrochloride powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline or Phosphate-Buffered Saline (PBS)
- Sterile conical tubes (15 mL or 50 mL)
- · Sterile syringes and needles

#### Procedure:

- Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose and injection volume.
- Prepare the Vehicle Mixture: In a sterile conical tube, prepare the vehicle by mixing the components in the following ratio (v/v):
  - 10% DMSO
  - 40% PEG300
  - 5% Tween-80
  - 45% Sterile Saline or PBS



 Note: The solvents should be added sequentially. Ensure each component is fully dissolved before adding the next. For animals with low tolerance, the DMSO concentration can be reduced to below 2%.[8]

#### Dissolve Barasertib Dihydrochloride:

- Weigh the required amount of Barasertib dihydrochloride powder.
- First, dissolve the powder in the DMSO portion of the vehicle. Vortex or sonicate briefly if necessary to ensure complete dissolution.
- Gradually add the PEG300 to the DMSO and drug mixture, mixing continuously.
- Add the Tween-80 and mix until the solution is clear.
- Finally, add the sterile saline or PBS to reach the final volume and mix thoroughly.
- Final Preparation and Storage:
  - Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming (to 37°C) and/or sonication may be used to aid dissolution.[6]
  - It is highly recommended to prepare this working solution fresh on the day of use.[6] If temporary storage is necessary, keep it at 4°C and protected from light for a short period.
     Do not freeze the final formulation.

## Protocol 2: Preparation of Barasertib Dihydrochloride Suspension in Corn Oil

This protocol is an alternative for oral gavage or subcutaneous (SC) administration.

#### Materials:

- Barasertib dihydrochloride powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Corn oil, sterile



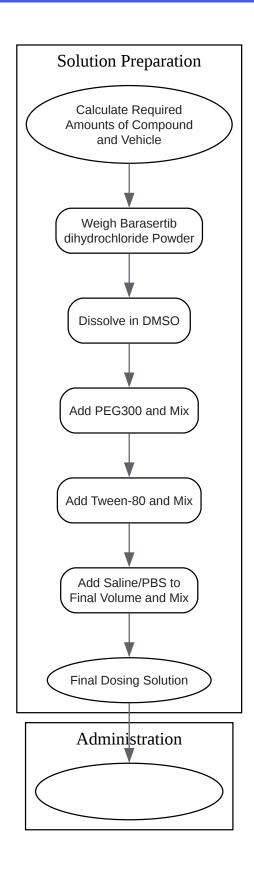
- Sterile conical tubes (15 mL or 50 mL)
- · Sterile syringes and needles

#### Procedure:

- Prepare a Concentrated Stock Solution:
  - Weigh the required amount of Barasertib dihydrochloride and dissolve it in a minimal amount of DMSO to create a clear, concentrated stock solution. For example, prepare a 20 mg/mL stock solution.
- Prepare the Final Suspension:
  - In a sterile conical tube, add the required volume of sterile corn oil.
  - Slowly add the concentrated Barasertib dihydrochloride stock solution to the corn oil
    while vortexing to create a uniform suspension. For example, to achieve a final
    concentration of 1 mg/mL, add 50 μL of a 20 mg/mL stock solution to 950 μL of corn oil.
- Administration:
  - Ensure the suspension is well-mixed immediately before each administration to ensure uniform dosing.
  - This formulation should be used immediately after preparation.[1]

# Visualizations Barasertib Solution Preparation Workflow



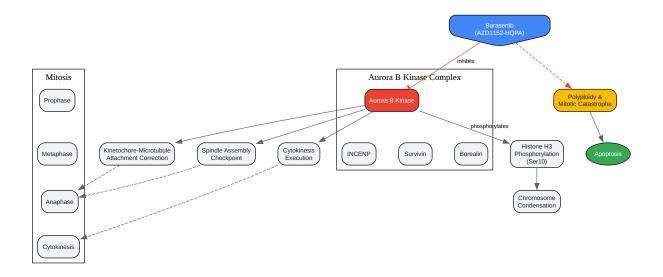


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Caption: Workflow for the preparation of Barasertib dihydrochloride solution.



### **Aurora B Kinase Signaling Pathway**



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Caption: Simplified signaling pathway of Aurora B kinase and its inhibition by Barasertib.

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